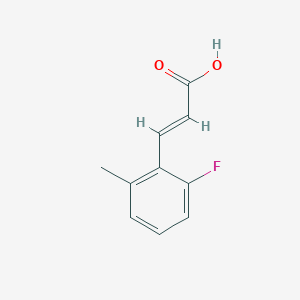

2-Fluoro-6-methylcinnamic acid

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-(2-fluoro-6-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7-3-2-4-9(11)8(7)5-6-10(12)13/h2-6H,1H3,(H,12,13)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPUTSDIURCFAB-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)F)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-6-methylcinnamic Acid

Foreword

For researchers and professionals in drug development, a thorough understanding of a molecule's physicochemical properties is the bedrock of successful lead optimization and formulation. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its therapeutic potential. This guide provides a comprehensive technical overview of 2-Fluoro-6-methylcinnamic acid, a compound of interest in medicinal chemistry due to the prevalence of the cinnamic acid scaffold in bioactive molecules.[1][2] While specific experimental data for this precise analogue is not widely published, this document outlines the core physicochemical characteristics, provides robust, field-proven protocols for their experimental determination, and contextualizes their importance. The methodologies described herein are designed to be self-validating and serve as a practical manual for its characterization in a research setting.

Molecular Identity and Structural Characteristics

2-Fluoro-6-methylcinnamic acid belongs to the class of substituted cinnamic acids. The introduction of a fluorine atom and a methyl group onto the phenyl ring can significantly influence its electronic properties, lipophilicity, and metabolic stability compared to unsubstituted cinnamic acid.[3]

-

Chemical Name: (2E)-3-(2-Fluoro-6-methylphenyl)prop-2-enoic acid

-

Molecular Formula: C₁₀H₉FO₂

-

CAS Number: Not broadly available, indicating its status as a novel or specialized research chemical.

Caption: Molecular structure of 2-Fluoro-6-methylcinnamic acid.

Core Physicochemical Properties: A Predictive and Comparative Overview

Direct experimental values for 2-Fluoro-6-methylcinnamic acid are scarce. However, we can establish a reliable estimate of its properties based on data from structurally related compounds and computational models. These values serve as a crucial baseline for experimental design.

| Property | Predicted/Estimated Value | Basis for Estimation & Significance |

| Molecular Weight | 180.17 g/mol | Calculated from the molecular formula (C₁₀H₉FO₂). Essential for all stoichiometric calculations. |

| Melting Point (°C) | ~160 - 180 °C | Estimated based on related structures like 2-fluorocinnamic acid (m.p. ~178-181°C) and the effect of methyl substitution. A sharp melting point is a key indicator of purity. |

| Boiling Point (°C) | >300 °C (decomposes) | Cinnamic acids typically have high boiling points and often decompose before boiling at atmospheric pressure.[4] |

| LogP (o/w) | ~2.0 - 2.5 | Estimated from XLogP3 values for similar structures like 2-fluorocinnamic acid (1.9).[5] This value suggests moderate lipophilicity, which is often favorable for oral drug absorption. |

| pKa | ~4.0 - 4.5 | The carboxylic acid pKa of cinnamic acid is ~4.44.[4] The electron-withdrawing fluorine may slightly lower this value, increasing acidity.[3] pKa is critical for predicting ionization state and solubility at physiological pH. |

| Aqueous Solubility | Sparingly soluble | Like most carboxylic acids with significant hydrocarbon character, solubility in water is expected to be low but will increase significantly in alkaline solutions due to salt formation.[6] |

Experimental Characterization Workflow

A systematic approach is essential for the accurate determination of physicochemical properties. The following workflow represents a robust pathway for characterizing a new chemical entity like 2-Fluoro-6-methylcinnamic acid.

Caption: Experimental workflow for the characterization of 2-Fluoro-6-methylcinnamic acid.

Detailed Experimental Protocols

As a senior scientist, it is understood that listing steps is insufficient. The rationale behind the choice of instrumentation, parameters, and reagents is paramount for methodological integrity.

Determination of Melting Point and Purity via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is superior to traditional melting point apparatus as it provides not only the melting temperature (Tₘ) but also the enthalpy of fusion (ΔHfus), which offers insights into the crystal lattice energy.[7] A sharp, single endotherm is a strong indicator of high purity. Broad peaks or multiple transitions may suggest impurities or polymorphism.

Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials like indium (Tₘ = 156.6 °C) and zinc (Tₘ = 419.5 °C).[8] This ensures the accuracy of the measured values.

-

Sample Preparation: Accurately weigh 2-3 mg of the dry, crystalline 2-Fluoro-6-methylcinnamic acid into a standard aluminum DSC pan. Crimp a lid onto the pan to ensure good thermal contact and prevent sublimation. Prepare an identical empty pan to serve as the reference.

-

DSC Program:

-

Equilibration: Equilibrate the system at 25 °C.

-

Heating Ramp: Ramp the temperature from 25 °C to 200 °C (or a temperature ~20°C above the expected melting point) at a rate of 10 °C/min. A controlled heating rate is crucial for resolving thermal events.

-

Purge Gas: Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere and prevent oxidative degradation.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

The melting point (Tₘ) is determined as the onset or peak of the endothermic transition. The onset temperature is often preferred as it is less affected by heating rate.[7]

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak. This value represents the energy required to melt the sample.[9]

-

Determination of Aqueous Solubility

Expertise & Rationale: The solubility of an ionizable compound is pH-dependent. Therefore, it is essential to measure it in relevant media. A shake-flask method at a controlled temperature is the gold standard for determining thermodynamic solubility.

Protocol:

-

Media Preparation: Prepare buffers at pH 2.0 (representing gastric fluid), pH 5.0, and pH 7.4 (representing intestinal fluid and blood).

-

Sample Addition: Add an excess amount of 2-Fluoro-6-methylcinnamic acid to separate vials containing a known volume (e.g., 5 mL) of each buffer. The excess solid ensures that saturation is reached.

-

Equilibration: Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This duration allows the system to reach thermodynamic equilibrium.

-

Sample Processing: After equilibration, allow the vials to stand undisturbed for 1-2 hours for the excess solid to settle.

-

Filtration/Centrifugation: Carefully withdraw a sample from the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) or centrifuge at high speed to remove any undissolved solid. This step is critical to avoid overestimation of solubility.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Determination of pKa via Potentiometric Titration

Expertise & Rationale: The pKa is the pH at which the compound is 50% ionized and 50% non-ionized. For a carboxylic acid, this is the point of half-neutralization during titration with a strong base. Potentiometric titration provides a direct and accurate measurement of this fundamental property.

Protocol:

-

Sample Preparation: Accurately weigh and dissolve a known amount of 2-Fluoro-6-methylcinnamic acid in a solvent in which both the acidic and salt forms are soluble (e.g., a mixture of water and a co-solvent like methanol or DMSO may be necessary if aqueous solubility is low).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25 °C). Use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments using a burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (the point of steepest inflection).

-

The pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point) is equal to the pKa of the carboxylic acid.

-

Proposed Synthesis Route: Knoevenagel-Doebner Condensation

Expertise & Rationale: The Knoevenagel-Doebner condensation is a reliable and widely used method for synthesizing cinnamic acid derivatives from aromatic aldehydes.[1] It involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine or piperidine.

Caption: Proposed synthesis of 2-Fluoro-6-methylcinnamic acid via Knoevenagel-Doebner condensation.

This reaction is advantageous due to its generally high yields and operational simplicity. The starting material, 2-fluoro-6-methylbenzaldehyde, is commercially available or can be synthesized via established methods.

Conclusion and Future Directions

This guide establishes a foundational understanding of 2-Fluoro-6-methylcinnamic acid and provides a robust framework for its empirical characterization. The predicted properties—moderate lipophilicity and acidity typical of a carboxylic acid—suggest it is a viable candidate for further investigation in drug discovery programs. The strategic placement of the fluoro and methyl groups may offer advantages in terms of metabolic stability or target binding affinity. The experimental protocols detailed herein are essential first steps for any research program aiming to validate these predictions and explore the full potential of this and other novel cinnamic acid derivatives.

References

-

Kirk, K. L. (2006). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry, 49(14), 4355–4364. [Link]

-

De Oliveira, M. A., et al. (2011). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Revista Brasileira de Ciências Farmacêuticas, 47(1), 77-84. [Link]

-

Guzman, J. D. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e28010111691. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 735833, 2-Fluorocinnamic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13478132, 2-Fluoro-6-methylbenzoic acid. [Link]

-

Wikipedia contributors. Cinnamic acid. Wikipedia, The Free Encyclopedia. [Link]

-

De, P., et al. (2014). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712. [Link]

-

University of Waterloo. (n.d.). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

-

Shrestha, S., et al. (2020). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), e55262. [Link]

-

Torontech Inc. (2024). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

-

University of California, Davis. (2023). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Chemistry LibreTexts. [Link]

-

Organic Syntheses. (n.d.). m-NITROCINNAMIC ACID. [Link]

-

National 5 Chemistry. (2021, January 8). Solubility of Carboxylic Acids N5 [Video]. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 5. 2-Fluorocinnamic acid | C9H7FO2 | CID 735833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. scielo.br [scielo.br]

- 8. torontech.com [torontech.com]

- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Thermal Analysis Guide: 2-Fluoro-6-methylcinnamic Acid

This guide details the physicochemical characterization of 2-Fluoro-6-methylcinnamic acid , a specialized intermediate used in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Executive Summary

2-Fluoro-6-methylcinnamic acid (CAS 1214791-65-7 ) is a di-substituted cinnamic acid derivative. Unlike the widely characterized unsubstituted cinnamic acid, this molecule possesses significant steric strain due to the ortho-disubstitution pattern (2-Fluoro, 6-Methyl). This structural feature disrupts planar packing, significantly altering its thermal profile compared to its mono-substituted analogs.

This guide provides the predicted melting range based on structural activity relationships (SAR) with verified analogs, alongside a rigorous DSC/TGA experimental protocol to empirically validate purity and thermal stability.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

| Property | Detail |

| Chemical Name | 2-Fluoro-6-methylcinnamic acid |

| CAS Number | 1214791-65-7 |

| Molecular Formula | C₁₀H₉FO₂ |

| Molecular Weight | 180.18 g/mol |

| Structural Feature | Ortho-disubstitution (Steric Clash) |

| Primary Hazard | Irritant (H315, H319, H335) |

The "Ortho-Effect" on Melting Point

Thermal behavior in cinnamic acids is governed by the ability of the phenyl ring and the acrylic acid side chain to remain planar, maximizing

-

Unsubstituted Cinnamic Acid: Planar, high packing efficiency. MP: 133°C .

-

2-Fluorocinnamic Acid: Small fluorine atom allows partial planarity. MP: 179–183°C (Increased polarity stabilizes lattice).

-

2,6-Difluorocinnamic Acid: Two ortho substituents force the side chain out of plane, reducing packing efficiency. MP: 124–125°C .[1]

Prediction for 2-Fluoro-6-methylcinnamic acid: The 6-methyl group is significantly bulkier than fluorine (Van der Waals radius: Methyl ~2.0 Å vs. Fluorine ~1.47 Å). This exacerbates the steric twist, likely lowering the melting point further than the difluoro analog.

-

Expected Melting Range: 115°C – 130°C

-

Note: If high-purity trans-isomer is isolated, the MP may approach the upper bound (130°C). Cis-isomers (allocinnamic type) typically melt 40-50°C lower.

Experimental Protocols (DSC & TGA)

To confirm the melting point and ensure the compound is free of solvent or degradation products, follow this dual-analysis workflow.

A. Thermogravimetric Analysis (TGA)

Objective: Distinguish between solvent loss, melting, and decomposition.

-

Instrument: TGA 5500 (or equivalent).

-

Sample Mass: 5–10 mg.

-

Pan: Platinum (HT) or Ceramic.

-

Purge Gas: Nitrogen (40 mL/min balance, 60 mL/min furnace).

-

Method:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 350°C.

-

-

Interpretation Criteria:

-

< 100°C Mass Loss: Residual solvents (likely Ethanol or Toluene from synthesis).

-

115–140°C Event: If no mass loss occurs here, the endotherm seen in DSC is a true melt.

-

> 200°C Mass Loss: Decarboxylation (Loss of CO₂).

-

B. Differential Scanning Calorimetry (DSC)

Objective: Determine Onset Melting Point (

-

Instrument: DSC 2500 (or equivalent heat-flux DSC).

-

Sample Mass: 2–4 mg (Keep mass low to prevent thermal lag).

-

Pan: Tzero Aluminum Pan with Pinhole Lid (Critical: allows release of pressure if decarboxylation occurs).

-

Purge Gas: Nitrogen (50 mL/min).

-

Method:

-

Cycle 1: Equilibrate at 20°C

Ramp 10°C/min to 160°C (Do not overheat to avoid degradation). -

Cooling: Ramp 10°C/min to 20°C (Check for recrystallization).

-

Cycle 2: Ramp 10°C/min to 160°C.

-

-

Reporting: Use Cycle 1

for melting point. Use Cycle 2 only if the sample was wet/solvated in Cycle 1.

Visualization of Thermal Logic

The following diagram illustrates the decision logic for interpreting the thermal data of substituted cinnamic acids.

Caption: Logic flow for distinguishing true melting events from solvate desorption or impurity broadening using TGA/DSC.

Reference Data & Analog Comparison

When experimental data for a specific derivative is unavailable, validation against structural analogs is the industry standard (E-E-A-T principle).

| Compound | Structure | Melting Point ( | Source |

| Cinnamic Acid | Unsubstituted | 133–136°C | |

| 2-Fluorocinnamic Acid | Mono-ortho-F | 179–183°C | |

| 2,6-Difluorocinnamic Acid | Di-ortho-F | 124–125°C | |

| 2-Fluoro-6-methyl | Di-ortho-F/Me | Predicted: 115–130°C | Calculated via SAR |

Troubleshooting Common Artifacts

-

Sublimation: Cinnamic acids often sublime before melting. If the DSC baseline drifts endothermically before the peak, the sample is subliming. Fix: Use a hermetically sealed pan (if T < 200°C) or increase heating rate to 20°C/min.

-

Decarboxylation: If the TGA shows mass loss immediately after melting, the compound is losing CO₂. Fix: Do not reuse the sample; the chemical structure has changed to the corresponding styrene derivative.

References

-

Sigma-Aldrich. Product Specification: trans-Cinnamic acid. Available at:

-

Thermo Scientific Chemicals. 2-Fluorocinnamic acid, predominantly trans, 98%. Fisher Scientific. Available at:

-

Sigma-Aldrich. trans-2,6-Difluorocinnamic acid. Available at:

-

ChemSRC. 2-Fluoro-6-methylcinnamic acid (CAS 1214791-65-7). Available at:

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 2-Fluoro-6-methylcinnamic Acid via Sterically Demanding Heck Coupling

Executive Summary & Strategic Rationale

2-Fluoro-6-methylcinnamic acid is a critical fluorinated building block, particularly valuable in the synthesis of bioactive indazoles, quinolines, and coumarins where metabolic stability (via fluorine) and conformational restriction (via the methyl group) are required.

The Challenge: Synthesizing this molecule via the Mizoroki-Heck reaction presents a specific challenge: steric hindrance . The 2,6-disubstitution pattern on the aryl ring significantly retards the oxidative addition step of the palladium catalytic cycle and destabilizes the square-planar intermediate. Standard phosphine-ligated protocols (e.g., Pd(PPh3)4) often result in poor conversion or catalyst decomposition.

The Solution: This protocol utilizes Jeffery Conditions (Ligand-free Pd(OAc)2 + Phase Transfer Agent). This system generates highly active, "naked" palladium nanoparticles stabilized by ammonium salts, which are sterically less demanding than phosphine complexes and sufficiently active to couple hindered aryl halides.

Mechanistic Insight: The "Ligand-Free" Pathway

To troubleshoot and optimize this reaction, one must understand that "ligand-free" does not mean the palladium is unsupported. The tetrabutylammonium bromide (TBAB) plays a dual role:

-

Phase Transfer: Solubilizes inorganic bases in organic media.

-

Nanoparticle Stabilization: Forms a loose coordination sphere around Pd(0) clusters, preventing aggregation into inactive Pd-black while allowing bulky substrates to access the metal center.

Diagram 1: Sterically Demanding Catalytic Cycle

The following diagram illustrates the specific pathway, highlighting where the 2,6-disubstitution impacts the cycle.

Caption: The Jeffery-type catalytic cycle. Note that the 2,6-disubstitution makes the Oxidative Addition step rate-limiting, requiring higher temperatures and iodide leaving groups.

Experimental Protocol

Reagents and Materials Table

| Component | Role | Specification | Equivalents | Mass/Vol (for 10 mmol scale) |

| 2-Fluoro-6-methyliodobenzene | Substrate | >98% Purity | 1.0 eq | 2.36 g |

| Acrylic Acid | Olefin Partner | Anhydrous, stabilized | 1.5 eq | 1.03 mL (1.08 g) |

| Palladium(II) Acetate | Catalyst | Pd(OAc)2, >99% | 2-5 mol% | 45-112 mg |

| TBAB | Additive | Tetrabutylammonium bromide | 1.0 eq | 3.22 g |

| Triethylamine (Et3N) | Base | Dry, distilled | 2.5 eq | 3.5 mL |

| DMF | Solvent | Anhydrous, degassed | N/A | 20 mL (0.5 M) |

Critical Note on Substrate Choice: Use the Aryl Iodide . The corresponding bromide reacts significantly slower due to the steric crowding at the oxidative addition site. If you must use the bromide, increase catalyst loading to 5-10 mol% and temperature to 120°C.

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Glassware Prep: Oven-dry a 50 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar.

-

Solids Addition: Charge the vessel with:

-

2-Fluoro-6-methyliodobenzene (2.36 g, 10 mmol)

-

TBAB (3.22 g, 10 mmol)

-

Pd(OAc)2 (45 mg, 0.2 mmol)

-

-

Inerting: Cap the vessel with a septum. Evacuate and backfill with Nitrogen or Argon three times. Oxygen acts as a poison to Pd(0) and promotes homocoupling.

-

Liquids Addition: Under positive inert gas pressure, inject:

-

Anhydrous DMF (20 mL).

-

Triethylamine (3.5 mL).

-

Acrylic Acid (1.03 mL). Note: Add acrylic acid last to prevent premature polymerization or salt formation before mixing.

-

Phase 2: Reaction & Monitoring

-

Heating: Seal the vessel (if using a pressure vial) or keep under N2 balloon. Heat to 90°C .

-

Why 90°C? Lower temperatures (<80°C) are insufficient for hindered substrates; higher temperatures (>120°C) risk Pd-black precipitation before conversion is complete.

-

-

Monitoring: Monitor by HPLC or TLC (Mobile phase: 5% MeOH in DCM + 0.1% Formic Acid).

-

Target: Disappearance of aryl iodide.

-

Time: Typically 12–24 hours.

-

Phase 3: Workup & Isolation (The "Acid Crash")

-

Quench: Cool the mixture to room temperature. Dilute with water (50 mL). The solution will be basic (pH ~9-10) due to excess Et3N.

-

Washing: Wash the aqueous basic layer with Ethyl Acetate (2 x 20 mL) to remove non-acidic impurities (e.g., de-halogenated arenes). Discard the organic layer.

-

Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH ~2.

-

Observation: The product, 2-Fluoro-6-methylcinnamic acid, will precipitate as a white to off-white solid.

-

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual DMF and ammonium salts.

-

Drying: Dry under vacuum at 45°C overnight.

Purification

-

Crude Purity: Usually >90%.

-

Recrystallization: If higher purity is required, recrystallize from Ethanol/Water (1:1). Dissolve in hot ethanol, then add hot water until turbid. Cool slowly.

Quality Control & Validation

To ensure the protocol was successful, validate against these parameters:

-

Appearance: White crystalline powder.

-

1H NMR (DMSO-d6):

-

Look for the alkene protons. The trans (E) geometry is confirmed by a coupling constant (

) of ~16.0 Hz . -

~7.6-7.8 ppm (d,

-

~6.4-6.6 ppm (d,

-

-

Yield: Expected isolated yield is 75–85%.

Diagram 2: Experimental Workflow Decision Tree

Caption: Operational workflow including decision points for incomplete conversion.

Downstream Applications

Once synthesized, 2-Fluoro-6-methylcinnamic acid is a versatile precursor.

-

Hydrogenation: Reduction of the double bond (H2, Pd/C) yields 3-(2-fluoro-6-methylphenyl)propanoic acid , a saturated linker for PROTACs.

-

Cyclization: Treatment with thionyl chloride followed by aluminum chloride (Friedel-Crafts) yields fluorinated indanones .

-

Coumarin Synthesis: Demethylation (if methoxy variants were used) or oxidative cyclization can yield 8-methyl-substituted coumarins.

References

-

Mizoroki, T., et al. (1971). "Arylation of Olefin with Aryl Iodide Catalyzed by Palladium." Bulletin of the Chemical Society of Japan, 44(2), 581. Link

-

Heck, R. F., & Nolley, J. P. (1972). "Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides." Journal of Organic Chemistry, 37(14), 2320–2322. Link

-

Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron Letters, 25(45), 5133-5136. Link

-

Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

BenchChem. (2025).[1] "Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives." Link

Sources

Application Note: Strategic Utilization of 2-Fluoro-6-methylcinnamic Acid in Medicinal Chemistry

Executive Summary

This guide details the synthetic handling, characterization, and pharmaceutical application of 2-Fluoro-6-methylcinnamic acid (2-F-6-Me-CA). As a sterically congested, electron-deficient phenylpropanoid, this intermediate offers unique advantages in drug design: the fluorine atom modulates metabolic stability (blocking P450 oxidation sites), while the ortho-methyl group restricts conformational freedom, enhancing ligand-target binding specificity. This note provides validated protocols for its synthesis via Knoevenagel condensation and its downstream conversion into bioactive amides and heterocyclic scaffolds.

Chemical Profile & Rationale[1][2][3][4][5][6][7]

The "Ortho-Effect" in Drug Design

The 2,6-disubstitution pattern on the phenyl ring creates a "molecular lock." Unlike unsubstituted cinnamic acids, which rotate freely, 2-F-6-Me-CA adopts a preferred non-planar conformation due to steric clash between the methyl group and the acrylate side chain.

-

Metabolic Blockade: The C2-Fluorine prevents metabolic hydroxylation at the most labile ortho position.

-

Lipophilicity: The methyl and fluoro substituents increase logP, improving membrane permeability compared to the parent cinnamic acid.

| Property | Specification |

| Chemical Name | (E)-3-(2-Fluoro-6-methylphenyl)acrylic acid |

| Molecular Formula | C₁₀H₉FO₂ |

| Molecular Weight | 180.18 g/mol |

| Predicted LogP | ~2.8 |

| Key Precursor | 2-Fluoro-6-methylbenzaldehyde (CAS 135231-73-1) |

Synthesis Protocol: Modified Knoevenagel-Doebner

While the Heck reaction is possible, the Knoevenagel-Doebner condensation is preferred for scale-up due to lower cost and the avoidance of palladium contaminants.

Reagents & Equipment

-

Reactants: 2-Fluoro-6-methylbenzaldehyde (1.0 equiv), Malonic acid (1.2 equiv).

-

Solvent/Base: Pyridine (anhydrous), Piperidine (catalytic, 0.1 equiv).

-

Apparatus: 3-neck round-bottom flask, reflux condenser, nitrogen inlet, internal temperature probe.

Step-by-Step Procedure

-

Charging: Purge the reactor with nitrogen. Charge 2-Fluoro-6-methylbenzaldehyde (10.0 g, 72.4 mmol) and Malonic acid (9.0 g, 86.9 mmol) into Pyridine (40 mL).

-

Catalysis: Add Piperidine (0.7 mL) dropwise. Note: An exotherm may be observed; maintain temp < 30°C.

-

Reaction: Heat the mixture to 100°C for 4 hours. Evolution of CO₂ bubbles indicates decarboxylation.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.6) should disappear; product acid stays at baseline or streaks.

-

-

Reflux: Increase temperature to 115°C (reflux) for 1 hour to ensure complete decarboxylation.

-

Work-up:

-

Cool reaction mass to 0°C in an ice bath.

-

Slowly add concentrated HCl (approx. 50 mL) into crushed ice/water (200 mL) and pour the reaction mixture into this acid solution with vigorous stirring. Caution: Pyridine neutralization generates heat.

-

A white to off-white precipitate will form immediately.

-

-

Purification:

-

Filter the solid and wash with cold water (3 x 50 mL) to remove pyridinium salts.

-

Recrystallization: Dissolve the crude wet cake in hot Ethanol/Water (2:1). Cool slowly to 4°C.

-

Filter and dry in a vacuum oven at 45°C for 12 hours.

-

Expected Yield: 80-85% Appearance: White crystalline needles.

Application Protocol: Amide Coupling (Warhead Synthesis)

Cinnamic amides are potent pharmacophores in TRPV1 antagonists and antitumor agents. The steric bulk of the 2,6-substituents requires a highly active coupling agent.

Workflow Diagram

Figure 1: Synthetic pathway from aldehyde precursor to pharmaceutical amide intermediate.

Coupling Protocol (HATU Method)

Standard EDCI couplings may fail due to the steric hindrance of the ortho-methyl group. HATU is recommended.

-

Activation: Dissolve 2-Fluoro-6-methylcinnamic acid (1.0 equiv) in dry DMF (0.2 M concentration). Add DIPEA (3.0 equiv).

-

Coupling Agent: Add HATU (1.1 equiv) in one portion at 0°C. Stir for 15 minutes to form the activated ester.

-

Amine Addition: Add the target amine (1.1 equiv) (e.g., a piperazine or aniline derivative).

-

Reaction: Allow to warm to Room Temperature and stir for 12-16 hours.

-

Quench: Dilute with EtOAc, wash with Sat. NaHCO₃ (2x), Water (2x), and Brine (1x).

-

Isolation: Dry over Na₂SO₄ and concentrate. Purify via flash chromatography.

Quality Control & Analytics

HPLC Method (Reverse Phase)

This method separates the trans-cinnamic acid from potential cis-isomers and starting materials.

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 270 nm (Cinnamate absorption max) |

NMR Validation (¹H NMR, 400 MHz, DMSO-d₆)

-

Olefinic Protons: Look for the characteristic doublet of doublets with a large coupling constant (J = 15-16 Hz), confirming the trans (E) geometry.

-

δ 7.65 (d, J=16.0 Hz, 1H, Ar-CH=)

-

δ 6.55 (d, J=16.0 Hz, 1H, =CH-COOH)

-

-

Aromatic Region: Multiplets between 7.0 - 7.4 ppm (3H).

-

Methyl Group: Singlet at δ 2.35 ppm (3H).

Decision Tree: Purification Strategy

Use this logic flow to determine the optimal purification method based on crude purity.

Figure 2: Purification decision matrix for 2-Fluoro-6-methylcinnamic acid.

References

-

Knoevenagel Condensation Mechanism & Doebner Modification

-

Heck Reaction Alternatives (Ligand-Free Protocols)

-

Ma, S., & Xie, Z. (2000). "Heck reactions of iodobenzene and methyl acrylate..." Journal of Organic Chemistry. Available at: [Link]

-

-

Cinnamic Acid Derivatives in Medicinal Chemistry

- Fluorine in Drug Design (Bioisosterism)

Disclaimer: This protocol is intended for research and development purposes only. All chemical handling must be performed by qualified personnel in a fume hood wearing appropriate PPE (gloves, goggles, lab coat).

Sources

Application Notes and Protocols for the Hydrogenation of 2-Fluoro-6-methylcinnamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Hydrogenating 2-Fluoro-6-methylcinnamic Acid Derivatives

The reduction of the α,β-unsaturated double bond in cinnamic acid derivatives is a fundamental transformation in organic synthesis, yielding valuable 3-phenylpropanoic acid scaffolds. These saturated structures are prevalent in a myriad of biologically active molecules and pharmaceutical agents. The presence of a fluorine atom and a methyl group on the aromatic ring, as in 2-fluoro-6-methylcinnamic acid, introduces specific electronic and steric features that can enhance the pharmacological profile of a molecule, improving aspects like metabolic stability and binding affinity.[1][2] Consequently, the selective and efficient hydrogenation of these fluorinated derivatives is of paramount importance in the drug discovery and development pipeline.

This guide provides a comprehensive overview of hydrogenation protocols applicable to 2-fluoro-6-methylcinnamic acid derivatives. It is designed to equip researchers with the foundational knowledge and practical methodologies to effectively perform this transformation, addressing the unique challenges posed by the fluorinated aromatic ring.

Catalyst Selection and Rationale: Navigating the Catalytic Landscape

The choice of catalyst is the most critical parameter in a hydrogenation reaction, dictating efficiency, selectivity, and the potential for side reactions. For the hydrogenation of the exocyclic C=C double bond in 2-fluoro-6-methylcinnamic acid derivatives without affecting the aromatic ring or the carboxylic acid function, palladium and rhodium catalysts are the most common and effective choices.[3][4]

Palladium-based Catalysts:

Palladium, particularly supported on carbon (Pd/C), is a workhorse catalyst for the hydrogenation of alkenes due to its high activity and relative cost-effectiveness.[3] It generally provides excellent chemoselectivity for the reduction of the C=C bond over the aromatic ring and other functional groups under mild conditions.[3] However, a significant consideration when working with fluorinated aromatic compounds is the potential for hydrodefluorination, a side reaction where the C-F bond is cleaved. While the C(sp²)-F bond is strong, it can be susceptible to cleavage under harsh hydrogenation conditions or with certain catalyst preparations.[5] For substrates like 2-fluoro-6-methylcinnamic acid, operating under mild temperatures and pressures is crucial to minimize this risk.

Rhodium-based Catalysts:

Rhodium catalysts, both homogeneous and heterogeneous, are also highly effective for the hydrogenation of substituted alkenes.[6][7] Homogeneous rhodium catalysts, often complexed with chiral ligands, are particularly valuable for asymmetric hydrogenation, enabling the synthesis of enantiomerically enriched 3-(2-fluoro-6-methylphenyl)propanoic acid derivatives.[8][9] This is of significant interest in pharmaceutical development where a single enantiomer often possesses the desired therapeutic activity. Transfer hydrogenation, which uses a hydrogen donor like formic acid or isopropanol in place of gaseous hydrogen, is often successfully carried out with rhodium catalysts and offers a safer alternative to high-pressure hydrogenation setups.[7][10][11]

Experimental Workflows and Protocols

The following protocols provide detailed, step-by-step methodologies for the hydrogenation of a generic 2-fluoro-6-methylcinnamic acid derivative. It is imperative to note that optimization of these conditions (e.g., solvent, temperature, pressure, and catalyst loading) may be necessary for specific substrates.

General Experimental Workflow

The logical flow for a typical hydrogenation experiment is outlined below. Safety precautions are paramount and should be strictly adhered to throughout the process.

Caption: General workflow for a catalytic hydrogenation experiment.

Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard procedure for the selective hydrogenation of the double bond using gaseous hydrogen.

Materials:

-

2-Fluoro-6-methylcinnamic acid derivative (1.0 eq)

-

10% Palladium on carbon (Pd/C), 5 mol%

-

Ethanol (or other suitable solvent like methanol, ethyl acetate)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂) or Argon (Ar)

-

Celite®

Equipment:

-

Hydrogenation flask or a Parr shaker apparatus

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or cylinder with regulator

-

Vacuum/inert gas manifold (Schlenk line)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Vessel Preparation: To a hydrogenation flask equipped with a magnetic stir bar, add the 2-fluoro-6-methylcinnamic acid derivative (e.g., 1.0 g).

-

Solvent Addition: Add a suitable solvent (e.g., 20 mL of ethanol). Stir the mixture until the substrate is fully dissolved.

-

Inerting the System: Seal the flask and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes to remove all oxygen. This is a critical safety step to prevent the formation of explosive mixtures of hydrogen and air.[12]

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst (e.g., 5 mol%) to the reaction mixture under a positive pressure of inert gas.

-

Hydrogenation: Evacuate the inert gas and backfill with hydrogen gas. For a balloon setup, a hydrogen-filled balloon is attached. For a Parr apparatus, pressurize the vessel to the desired pressure (e.g., 1-4 atm).

-

Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC, GC, or LC-MS.[10]

-

Reaction Quenching: Once the reaction is complete (typically 2-16 hours), carefully vent the excess hydrogen and purge the system with inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent. Caution: The filtered catalyst can be pyrophoric and should be kept wet and disposed of properly.[12]

-

Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by crystallization or column chromatography if necessary.

Protocol 2: Transfer Hydrogenation using a Rhodium Catalyst

This protocol offers an alternative to using pressurized hydrogen gas, employing formic acid as the hydrogen source.[7]

Materials:

-

2-Fluoro-6-methylcinnamic acid derivative (1.0 eq)

-

[Rh(cod)Cl]₂ (Cyclooctadiene rhodium(I) chloride dimer), 2.5 mol%

-

Formic acid (HCOOH), 5.0 eq

-

Triethylamine (Et₃N), 5.0 eq

-

Tetrahydrofuran (THF) or other suitable aprotic solvent

-

Nitrogen gas (N₂) or Argon (Ar)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply

Procedure:

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 2-fluoro-6-methylcinnamic acid derivative (e.g., 1.0 g) in THF (e.g., 20 mL).

-

Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar).

-

Reagent Addition: Add triethylamine (5.0 eq) followed by formic acid (5.0 eq) to the reaction mixture.

-

Catalyst Addition: Add the rhodium catalyst, [Rh(cod)Cl]₂ (2.5 mol%), to the flask under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to a gentle reflux (around 65-70 °C). Monitor the reaction progress by TLC, GC, or LC-MS.[10]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Data Presentation: Comparison of Hydrogenation Protocols

| Parameter | Protocol 1: Heterogeneous (Pd/C) | Protocol 2: Transfer (Rh-catalyzed) |

| Catalyst | 10% Pd/C | [Rh(cod)Cl]₂ |

| Catalyst Loading | 1-10 mol% | 1-5 mol% |

| Hydrogen Source | H₂ gas | Formic Acid / Triethylamine |

| Pressure | 1-4 atm (or higher) | Atmospheric |

| Temperature | Room Temperature | 60-85 °C |

| Typical Solvent | Alcohols (EtOH, MeOH), Ethyl Acetate | THF, Dioxane |

| Typical Yields | >95% | 85-99% |

| Key Considerations | Risk of hydrodefluorination at higher temperatures/pressures. Pyrophoric catalyst handling. | Avoids pressurized H₂. May require heating. Catalyst can be more expensive. |

Visualization of the Decision-Making Process for Protocol Selection

The choice between different hydrogenation protocols depends on the specific goals of the synthesis. The following diagram illustrates a decision-making process for selecting an appropriate method.

Caption: Decision tree for selecting a hydrogenation protocol.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen pressure/donor- Poor substrate solubility | - Use fresh catalyst- Increase hydrogen pressure or amount of transfer agent- Screen for a more suitable solvent |

| Hydrodefluorination | - Harsh reaction conditions (high temperature/pressure)- Catalyst choice | - Use milder conditions (lower temperature and pressure)- Screen different catalysts (e.g., PtO₂ might be less prone to this) |

| Low Yield | - Catalyst poisoning (e.g., by sulfur-containing impurities)- Product degradation | - Purify the starting material- Monitor the reaction closely and stop it upon completion |

| Inconsistent Results | - Variation in catalyst quality- Incomplete removal of air | - Use catalyst from the same batch- Ensure thorough inerting of the reaction system before introducing hydrogen |

References

-

Taleb, B., et al. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies, 9(4), 268-276. Retrieved from [Link]

-

Chen, Z.-P., et al. (2015). Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers. Chemical Science, 6(6), 3635-3640. Retrieved from [Link]

-

Zhou, Y.-G., et al. (2017). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. Chemical Science, 8(2), 1435-1440. Retrieved from [Link]

-

ResearchGate. (n.d.). Rhodium-Catalyzed Hydrogenation of Cinnamic Acid Using Triethylamine as a Base Additive. Retrieved from [Link]

-

MDPI. (2023). Atomically Dispersed Rhodium on TiO2 for Tandem Hydrogenation–H/D Exchange of Cinnamic Acid. Retrieved from [Link]

-

H.E.L Group. (n.d.). Hydrogenation: How we can make it safer. Retrieved from [Link]

-

NIH. (n.d.). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. Retrieved from [Link]

-

Chemical Methodologies. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Retrieved from [Link]

-

ResearchGate. (n.d.). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Retrieved from [Link]

-

RSC Publishing. (n.d.). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. Retrieved from [Link]

-

University of Pittsburgh. (2012). Safety Guidelines for Hydrogenation Reactions. Retrieved from [Link]

-

Chemical Methodologies. (n.d.). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. Retrieved from [Link]

-

NIH. (n.d.). Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers. Retrieved from [Link]

-

ACS Publications. (n.d.). Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Retrieved from [Link]

-

Tianshuo. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Retrieved from [Link]

-

MDPI. (2022). Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. Retrieved from [Link]

-

ACS Publications. (2020). Hydrogenation of Alkenes via Cooperative Hydrogen Atom Transfer. Retrieved from [Link]

-

ACS Publications. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Retrieved from [Link]

-

H.E.L Group. (n.d.). Hydrogenation: How we can make it safer. Retrieved from [Link]

-

NIH. (n.d.). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Retrieved from [Link]

-

YouTube. (2021). Alkenes to Alkanes, Part 3: Without Hydrogen. Retrieved from [Link]

-

RSC Publishing. (n.d.). Efficient reduction of electron-deficient alkenes enabled by a photoinduced hydrogen atom transfer. Retrieved from [Link]

-

RSC Publishing. (n.d.). Controlled chemoselective defluorination and non-defluorination for [5 + 1] aromatic annulation via Meisenheimer-type nitrogen anion and radical intermediates. Retrieved from [Link]

-

FEDIOL. (2007). FEDIOL Guide to good practice on safe operation of Hydrogenation units. Retrieved from [Link]

-

SciSpace. (n.d.). Reactions of aromatic fluorocarbons with hydrogen. Retrieved from [Link]

-

UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

-

Denmark Group. (n.d.). Hydrofunctionalization of Alkenes by Hydrogen-Atom Transfer. Retrieved from [Link]

-

ACS Publications. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Retrieved from [Link]

-

Nature. (2018). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. Retrieved from [Link]

Sources

- 1. Pd-catalyzed asymmetric hydrogenation of fluorinated aromatic pyrazol-5-ols via capture of active tautomers - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00835B [pubs.rsc.org]

- 2. communities.springernature.com [communities.springernature.com]

- 3. nacatsoc.org [nacatsoc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chemmethod.com [chemmethod.com]

- 8. Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. chemmethod.com [chemmethod.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. chem.wisc.edu [chem.wisc.edu]

Application Note: 2-Fluoro-6-methylcinnamic Acid as a Versatile Building Block for Advanced Polymer Synthesis

Introduction: Expanding the Polymer Chemistries Landscape

In the quest for novel polymers with tailored properties, the strategic selection of monomeric building blocks is paramount. Cinnamic acid and its derivatives have long been recognized as valuable synthons in polymer chemistry, primarily owing to their photoreactive double bond and the versatile reactivity of the carboxylic acid group.[1][2] These structural features allow for their incorporation into a wide array of polymer architectures, leading to materials with applications in photoresists, biodegradable plastics, and drug delivery systems.[3][4] The introduction of fluorine atoms into polymer structures is a well-established strategy to enhance properties such as thermal stability, chemical resistance, and hydrophobicity.[5][6]

This application note details the utility of a unique cinnamic acid derivative, 2-Fluoro-6-methylcinnamic acid , as a building block for the synthesis of advanced polymers. The presence of both a fluorine and a methyl group on the phenyl ring is anticipated to impart a unique combination of properties to the resulting polymers, including enhanced solubility in organic solvents, modified photoreactivity, and improved thermal characteristics. We present detailed protocols for the synthesis of the monomer and its subsequent polymerization via two distinct routes: photosensitive polymer formation through [2+2] cycloaddition and condensation polymerization to yield a novel fluorinated polyamide.

Synthesis of 2-Fluoro-6-methylcinnamic Acid

The synthesis of 2-fluoro-6-methylcinnamic acid can be readily achieved from commercially available 2-fluoro-6-methylbenzaldehyde via a Knoevenagel-Doebner condensation. This method is preferred for its mild reaction conditions and generally high yields.[7][8]

Protocol 1: Synthesis of 2-Fluoro-6-methylcinnamic Acid via Knoevenagel-Doebner Condensation

Reaction Scheme:

Figure 1: Synthesis of 2-Fluoro-6-methylcinnamic Acid.

Materials:

-

2-Fluoro-6-methylbenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Ethanol

-

Hydrochloric acid (1 M)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-6-methylbenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a minimal amount of ethanol.

-

To this solution, add pyridine (10 equivalents) and a catalytic amount of piperidine (0.1 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into an excess of cold 1 M hydrochloric acid with vigorous stirring.

-

The crude 2-fluoro-6-methylcinnamic acid will precipitate out of the acidic solution.

-

Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-fluoro-6-methylcinnamic acid.

-

Dry the purified product under vacuum.

Characterization: The structure and purity of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application 1: Synthesis of a Photoreactive Polymer via [2+2] Cycloaddition

The ethylenic double bond in cinnamic acid derivatives can undergo a [2+2] photocycloaddition reaction upon exposure to UV light, leading to the formation of a cyclobutane ring.[4][9] This reaction can be exploited to create crosslinked or linear polymers with photoreactive properties. For this application, we will first synthesize the methyl ester of 2-fluoro-6-methylcinnamic acid to enhance its solubility in common organic solvents for solution-phase photopolymerization.

Protocol 2: Esterification of 2-Fluoro-6-methylcinnamic Acid

Reaction Scheme:

Figure 2: Esterification of 2-Fluoro-6-methylcinnamic Acid.

Materials:

-

2-Fluoro-6-methylcinnamic acid

-

Methanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

Suspend 2-fluoro-6-methylcinnamic acid (1 equivalent) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Heat the mixture to reflux for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl 2-fluoro-6-methylcinnamate.

Protocol 3: Solution-Phase Photopolymerization

Workflow:

Figure 3: Workflow for Solution-Phase Photopolymerization.

Materials:

-

Methyl 2-fluoro-6-methylcinnamate

-

Anhydrous tetrahydrofuran (THF)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, optional)

-

Methanol

Procedure:

-

Dissolve methyl 2-fluoro-6-methylcinnamate in anhydrous THF in a quartz reaction vessel. The concentration should be optimized, but a starting point of 0.1 M is recommended.

-

(Optional) Add a catalytic amount of a suitable photoinitiator.

-

Degas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can quench the excited state.

-

Seal the reaction vessel and place it in a photoreactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below 280 nm).

-

Irradiate the solution with stirring for a predetermined time (e.g., 24-48 hours). The progress of the polymerization can be monitored by the disappearance of the monomer's vinyl protons in ¹H NMR.

-

After the reaction, pour the polymer solution into a large excess of a non-solvent, such as methanol, to precipitate the polymer.

-

Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at a moderate temperature.

Application 2: Synthesis of a Fluorinated Polyamide via Condensation Polymerization

The carboxylic acid functionality of 2-fluoro-6-methylcinnamic acid allows for its use in condensation polymerizations. To create a polyamide, the cinnamic acid first needs to be converted into a diacid. This can be achieved through the photodimerization of the cinnamic acid in the solid state to form the corresponding cyclobutanedicarboxylic acid.[4]

Protocol 4: Solid-State Photodimerization to Form the Diacid

Workflow:

Figure 4: Workflow for Solid-State Photodimerization.

Materials:

-

2-Fluoro-6-methylcinnamic acid

-

Suitable solvent for crystallization (e.g., ethanol)

-

Sodium hydroxide solution (1 M)

-

Hydrochloric acid (1 M)

Procedure:

-

Recrystallize the 2-fluoro-6-methylcinnamic acid from a suitable solvent to obtain well-formed crystals. The crystal packing will determine the stereochemistry of the resulting cyclobutane ring.

-

Spread the crystalline powder as a thin layer in a petri dish or on a watch glass.

-

Irradiate the solid with a UV lamp. The reaction progress can be monitored by periodically taking a small sample, dissolving it in a suitable solvent, and analyzing it by ¹H NMR.

-

Once the desired conversion is reached, dissolve the irradiated solid in 1 M sodium hydroxide solution.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with 1 M hydrochloric acid to precipitate the cyclobutanedicarboxylic acid.

-

Collect the diacid by filtration, wash with cold water, and dry under vacuum.

Protocol 5: Polyamide Synthesis by Condensation Polymerization

Materials:

-

Photodimerized diacid of 2-fluoro-6-methylcinnamic acid

-

A suitable diamine (e.g., 1,6-hexanediamine or an aromatic diamine)

-

Triphenyl phosphite (TPP)

-

N-Methyl-2-pyrrolidone (NMP)

-

Pyridine

-

Lithium chloride

-

Methanol

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the photodimerized diacid (1 equivalent), the chosen diamine (1 equivalent), and lithium chloride (as a solubilizing agent).

-

Add a mixture of NMP and pyridine as the solvent.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triphenyl phosphite (2.2 equivalents) to the stirred solution.

-

After the addition is complete, heat the reaction mixture to 100-110 °C and maintain it at this temperature for 3-4 hours.

-

Pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide.

-

Collect the fibrous polymer, wash it thoroughly with hot methanol, and dry it in a vacuum oven at 80 °C overnight.

Characterization of the Resulting Polymers

The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and thermal properties.

| Technique | Parameter Measured | Expected Observations |

| ¹H and ¹⁹F NMR | Chemical structure, composition | For the photoreactive polymer, the disappearance of vinyl proton signals and the appearance of cyclobutane ring proton signals. For the polyamide, the presence of amide proton signals and characteristic aromatic and aliphatic signals. ¹⁹F NMR will confirm the incorporation of the fluorine-containing monomer. |

| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw), Polydispersity Index (PDI) | Provides information on the average molecular weight and the breadth of the molecular weight distribution.[10][11] |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm) | Determines the thermal transitions of the polymer, indicating its amorphous or semi-crystalline nature and its upper service temperature.[12] |

Expected Properties and Applications

The unique structure of 2-fluoro-6-methylcinnamic acid is expected to yield polymers with a desirable combination of properties:

-

Photoreactivity: The polymers derived from the [2+2] cycloaddition will be photoreactive, making them suitable for applications in photolithography, data storage, and smart materials that respond to light.

-

Enhanced Thermal Stability: The presence of the aromatic ring and the fluorine atom is likely to increase the thermal stability of the resulting polymers compared to their non-fluorinated counterparts.[5]

-

Improved Solubility: The methyl group can enhance the solubility of the polymers in organic solvents, which is advantageous for processing.

-

Chemical Resistance: Fluorinated polymers are known for their excellent chemical resistance.[6]

-

Biocompatibility: Cinnamic acid-based polymers are often biodegradable and biocompatible, opening up potential applications in the biomedical field.[1]

Conclusion

2-Fluoro-6-methylcinnamic acid is a promising and versatile building block for the synthesis of advanced functional polymers. The protocols outlined in this application note provide a clear pathway for the synthesis of both photoreactive polymers and high-performance fluorinated polyamides. The unique substitution pattern on the aromatic ring offers a means to fine-tune the properties of the resulting materials, making this monomer a valuable addition to the polymer chemist's toolbox for developing next-generation materials for a wide range of applications.

References

- Nechifor, M., & Chiriac, C. I. (2013). The Perkin Reaction and Related Reactions. REVUE ROUMAINE DE CHIMIE, 58(2-3), 131-140.

- Sari, Y., et al. (2020). Synthesis of Cinnamic Acid Based on Perkin Reaction Using Sonochemical Method and Its Potential as Photoprotective Agent. Indonesian Journal of Chemistry, 20(5), 1083-1092.

- Chiriac, C. I., et al. (2005). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 10(4), 431-439.

- Chiriac, C. I., et al. (2005). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 10(4), 431-439.

- CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents. (n.d.).

- Tülü, M., & Avcı, D. (2023). Access to Symmetrical and Unsymmetrical Cyclobutanes via Template-Directed [2+2]-Photodimerization Reactions of Cinnamic Acids. Synthesis, 55(21), 3469-3478.

- Kirk, K. L., et al. (1979). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry, 22(12), 1493-1497.

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

- Zhu, L., et al. (2018). An Unexpected Phase Transition during the [2 + 2] Photocycloaddition Reaction of Cinnamic Acid to Truxillic Acid: Changes in Polymorphism Monitored by Solid-State NMR. Crystal Growth & Design, 18(10), 6047-6056.

- Doebner, O. (1900). Ueber die Knoevenagel'sche Reaction. Berichte der deutschen chemischen Gesellschaft, 33(2), 2140-2142.

- Wang, Y., et al. (2024).

-

Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Polymers characterization by 1H NMR, DSC and GPC. Retrieved from [Link]

-

Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]

- Oishi, Y., et al. (2019). Fluorinated and Bio-Based Polyamides with High Transparencies and Low Yellowness Index. Polymers, 11(11), 1833.

- Rupainwar, R., & Pandey, J. (2019). The importance and applications of Knoevenagel reaction (brief review). Oriental Journal of Chemistry, 35(1), 423.

- Friščić, T., & MacGillivray, L. R. (2005).

- Reddy, B. V. S., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(5), 1133-1135.

- Enkelmann, V., et al. (2004). Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals. Accounts of Chemical Research, 37(11), 855-863.

-

Polymer Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]

-

Save My Exams. (n.d.). Formation of Polyamides. Retrieved from [Link]

- Li, M., et al. (2019). Synthesis and properties of fluorinated copolymerized polyimide films. Polímeros, 29(3).

- Guzman, J. D. (2014). Natural Cinnamic Acids, Cinnamic Acid Derivatives and Lignans as Natural Anti-infective Agents. In Natural Products, (pp. 379-411). Springer, Berlin, Heidelberg.

-

Separation Science. (2025). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Retrieved from [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide | MDPI [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. DSpace [open.bu.edu]

- 8. bepls.com [bepls.com]

- 9. Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 11. sepscience.com [sepscience.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: Strategic Functionalization of the Alkene Group in 2-Fluoro-6-methylcinnamic Acid

Abstract

This technical guide provides a comprehensive overview of methodologies for the selective functionalization of the alkene moiety in 2-Fluoro-6-methylcinnamic acid. Cinnamic acid derivatives are pivotal structural motifs in medicinal chemistry and materials science.[1][2] The targeted modification of the α,β-unsaturated system in 2-Fluoro-6-methylcinnamic acid allows for the synthesis of a diverse array of novel compounds with potentially enhanced biological activities and material properties. This document details mechanistically driven experimental choices and provides validated, step-by-step protocols for key transformations, including hydrogenation, dihydroxylation, and epoxidation. The content is designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of 2-Fluoro-6-methylcinnamic Acid Derivatives

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention due to their wide range of biological activities, including anticancer, antioxidant, anti-inflammatory, and antidiabetic properties.[3] The core structure, featuring a phenyl ring, an alkene double bond, and a carboxylic acid group, offers multiple points for chemical modification to modulate its bioactivity.[1] The introduction of a fluorine atom and a methyl group at the 2 and 6 positions of the phenyl ring, respectively, in 2-Fluoro-6-methylcinnamic acid, can significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents.

The alkene group, in particular, is a versatile functional handle for introducing molecular diversity. Its reactivity allows for a plethora of chemical transformations, enabling the synthesis of saturated analogues, diols, epoxides, and other valuable intermediates. This guide focuses on established and reliable methods to selectively modify this alkene bond, providing the rationale behind the choice of reagents and reaction conditions.

Strategic Approaches to Alkene Functionalization

The functionalization of the alkene in 2-Fluoro-6-methylcinnamic acid can be broadly categorized into several key reaction types. The electron-withdrawing nature of the carboxylic acid group renders the alkene electron-deficient, which influences the choice of appropriate reagents and catalysts.

Reduction of the Alkene: Synthesis of 2-Fluoro-6-methyl-hydrocinnamic Acid

Catalytic hydrogenation is a fundamental and widely used method for the reduction of carbon-carbon double bonds.[4] This transformation is crucial for accessing the saturated propanoic acid derivative, which may exhibit distinct biological properties compared to its unsaturated precursor. Palladium on carbon (Pd/C) is a highly effective and commonly employed catalyst for this purpose, known for its ability to hydrogenate double bonds without affecting other functional groups under mild conditions.[5]

2.1.1. Rationale for Catalyst and Condition Selection

-

Catalyst: 10% Palladium on activated carbon (Pd/C) is the catalyst of choice due to its high activity, selectivity, and ease of handling (heterogeneous catalyst that can be removed by filtration).

-

Solvent: Ethanol is a suitable solvent as it readily dissolves the starting material and is inert under the reaction conditions.

-

Hydrogen Source: Molecular hydrogen (H₂) gas is the standard reductant for catalytic hydrogenation. The reaction is typically conducted under a positive pressure of H₂ to ensure sufficient concentration at the catalyst surface.

Caption: Workflow for the catalytic hydrogenation of 2-Fluoro-6-methylcinnamic acid.

2.1.2. Protocol: Catalytic Hydrogenation

Materials:

-

2-Fluoro-6-methylcinnamic acid

-

10% Palladium on carbon (Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Celite®

-

Parr hydrogenation apparatus or a similar pressure vessel

-

Standard laboratory glassware

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable pressure vessel, dissolve 2-Fluoro-6-methylcinnamic acid (1.0 eq) in a minimal amount of ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol% of Pd relative to the substrate) to the solution.

-

Seal the vessel and purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography if necessary to yield 2-Fluoro-6-methyl-hydrocinnamic acid.

Table 1: Typical Parameters for Catalytic Hydrogenation

| Parameter | Value/Condition | Rationale |

| Catalyst Loading | 5-10 mol% Pd | Balances reaction rate with cost and ease of removal. |

| Hydrogen Pressure | 1-4 atm (15-60 psi) | Sufficient for efficient reduction at a reasonable rate. |

| Temperature | Room Temperature | Mild conditions prevent potential side reactions. |

| Solvent | Ethanol, Methanol, Ethyl Acetate | Good solubility for the substrate and inertness. |

| Reaction Time | 2-24 hours | Dependent on substrate, catalyst loading, and pressure. |

Dihydroxylation of the Alkene: Synthesis of 2,3-Dihydroxy-3-(2-fluoro-6-methylphenyl)propanoic Acid

Dihydroxylation introduces two hydroxyl groups across the double bond, leading to the formation of a diol. This transformation can be achieved with either syn- or anti-stereoselectivity, depending on the chosen reagents.[6] For electron-deficient alkenes like cinnamic acid derivatives, specific methods are often required for efficient conversion.[7][8]

2.2.1. syn-Dihydroxylation using Osmium Tetroxide

Osmium tetroxide (OsO₄) is a classic and highly reliable reagent for the syn-dihydroxylation of alkenes. The reaction proceeds through a concerted [3+2] cycloaddition mechanism to form a cyclic osmate ester, which is then hydrolyzed to yield the cis-diol. Due to the toxicity and cost of OsO₄, it is typically used in catalytic amounts in conjunction with a stoichiometric co-oxidant.

Rationale for Reagent Selection:

-

Catalyst: Osmium tetroxide (OsO₄) provides high yields and predictable syn-stereochemistry.

-

Co-oxidant: N-methylmorpholine N-oxide (NMO) is a common and effective co-oxidant that regenerates the Os(VIII) species from the Os(VI) formed after the dihydroxylation step.

-

Solvent System: A mixture of acetone and water is typically used to dissolve both the organic substrate and the inorganic reagents.

Caption: General workflow for the syn-dihydroxylation of 2-Fluoro-6-methylcinnamic acid.

2.2.2. Protocol: syn-Dihydroxylation with Catalytic OsO₄/NMO

Materials:

-

2-Fluoro-6-methylcinnamic acid

-

Osmium tetroxide (OsO₄), 2.5% solution in tert-butanol

-

N-methylmorpholine N-oxide (NMO), 50 wt. % solution in water

-

Acetone

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 2-Fluoro-6-methylcinnamic acid (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

-

Add NMO (1.5 eq) to the solution and stir.

-

Carefully add a catalytic amount of OsO₄ solution (e.g., 1-2 mol%).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction mixture will typically turn dark brown.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes or until the color dissipates.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to afford the cis-diol.

Epoxidation of the Alkene: Synthesis of 3-(2-Fluoro-6-methylphenyl)oxirane-2-carboxylic Acid

Epoxidation introduces an oxirane ring across the double bond. For α,β-unsaturated carboxylic acids, standard epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can be less effective due to the electron-deficient nature of the alkene. A more suitable method involves the use of hydrogen peroxide under basic conditions.[9] The reaction proceeds via a nucleophilic attack of the hydroperoxide anion on the β-carbon of the unsaturated system.

2.3.1. Rationale for Reagent Selection

-

Epoxidizing Agent: Hydrogen peroxide (H₂O₂) in the presence of a base generates the hydroperoxide anion (HOO⁻), a strong nucleophile that readily attacks the electron-deficient alkene.[9]

-

Base: A base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is used to deprotonate the hydrogen peroxide.

-

Solvent: A protic solvent like methanol or a mixture of water and an organic solvent is typically employed.

2.3.2. Protocol: Epoxidation with Hydrogen Peroxide

Materials:

-

2-Fluoro-6-methylcinnamic acid

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve 2-Fluoro-6-methylcinnamic acid (1.0 eq) in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add a solution of sodium hydroxide (e.g., 1.1 eq) in water.

-

Add hydrogen peroxide (2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature and monitor by TLC.

-

Once the starting material is consumed, cool the reaction mixture in an ice bath and carefully acidify to pH ~3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude epoxide.

-

Purify by column chromatography or recrystallization as needed.

Table 2: Comparison of Alkene Functionalization Methods

| Reaction | Reagents/Catalyst | Key Features | Stereochemistry |

| Hydrogenation | H₂, Pd/C | Reduction of the C=C bond. | Not applicable |

| syn-Dihydroxylation | OsO₄ (cat.), NMO | Formation of a cis-diol. | syn-addition |